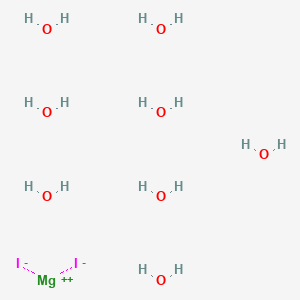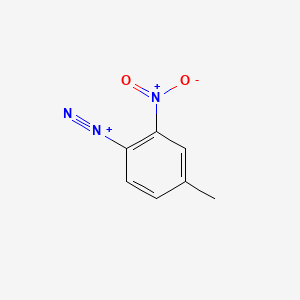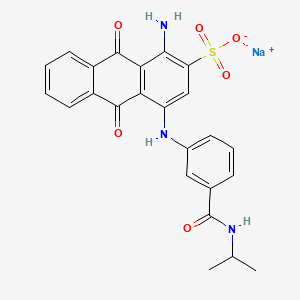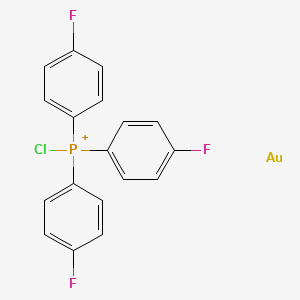
Chloro-tris(4-fluorophenyl)phosphanium;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-tris(4-fluorophenyl)phosphanium;gold is a chemical compound with the molecular formula C₁₈H₁₂AuClF₃P. It is known for its unique structure, which includes a gold atom coordinated to a phosphorus atom and three 4-fluorophenyl groups, along with a chloride ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloro-tris(4-fluorophenyl)phosphanium;gold typically involves the reaction of tris(4-fluorophenyl)phosphine with a gold precursor, such as gold chloride (AuCl). The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane. The reaction conditions include moderate temperatures and the use of a base to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the gold compounds and solvents used in the process .
Análisis De Reacciones Químicas
Types of Reactions
Chloro-tris(4-fluorophenyl)phosphanium;gold can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can act as a catalyst in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., potassium carbonate), solvents (e.g., dichloromethane), and other ligands (e.g., phosphines). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product would be a new gold complex with the substituted ligand .
Aplicaciones Científicas De Investigación
Chloro-tris(4-fluorophenyl)phosphanium;gold has several scientific research applications, including:
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity and stability.
Biological Studies:
Mecanismo De Acción
The mechanism by which chloro-tris(4-fluorophenyl)phosphanium;gold exerts its effects involves the coordination of the gold center to various substrates. This coordination can activate the substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .
Comparación Con Compuestos Similares
Similar Compounds
Chloro-tris(para-trifluoromethylphenyl)phosphine;gold: This compound has a similar structure but with trifluoromethyl groups instead of fluorophenyl groups.
Chloro-tris(2,3,4,5,6-pentafluorophenyl)phosphine;gold: This compound features pentafluorophenyl groups, providing different electronic properties.
Uniqueness
Chloro-tris(4-fluorophenyl)phosphanium;gold is unique due to the specific electronic and steric effects imparted by the 4-fluorophenyl groups. These effects can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and material science .
Propiedades
Número CAS |
53230-28-7 |
|---|---|
Fórmula molecular |
C18H12AuClF3P+ |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
chloro-tris(4-fluorophenyl)phosphanium;gold |
InChI |
InChI=1S/C18H12ClF3P.Au/c19-23(16-7-1-13(20)2-8-16,17-9-3-14(21)4-10-17)18-11-5-15(22)6-12-18;/h1-12H;/q+1; |
Clave InChI |
KIAWCGYXDMTLES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)[P+](C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


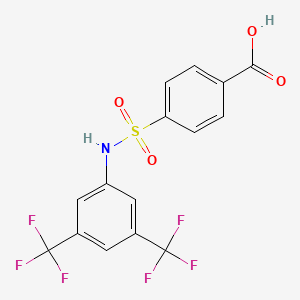
![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
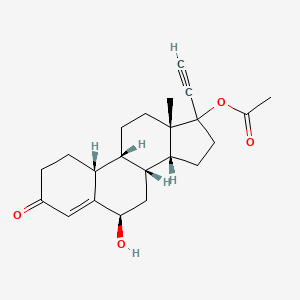

![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)

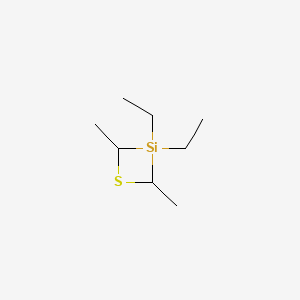
![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
